(2S)-2-(difluoromethyl)pyrrolidine hydrochloride
Overview
Description
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a difluoromethyl group
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been associated with the cytochrome p450 enzyme . This enzyme is known to catalyze a wide range of reactions, such as hydroxylation, epoxidation, reductive dehalogenation, amine dealkylation, and sulfoxidation .
Mode of Action
The mode of action of (2S)-2-(difluoromethyl)pyrrolidine hydrochloride involves the interaction with its targets, leading to changes at the molecular level. For instance, evolved variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium employ high-valent oxo-iron (IV) species to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination .
Biochemical Pathways
The compound is likely to affect the pathways involving the cytochrome p450 enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(difluoromethyl)pyrrolidine hydrochloride typically involves the introduction of the difluoromethyl group into the pyrrolidine ring. One common method is the radical difluoromethylation of pyrrolidine derivatives. This process often employs difluoromethylating agents such as S-(difluoromethyl)sulfonium salts under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Scientific Research Applications
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(trifluoromethyl)pyrrolidine hydrochloride: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(2S)-2-(methyl)pyrrolidine hydrochloride: Lacks the fluorine atoms, resulting in different chemical and biological properties.
(2S)-2-(chloromethyl)pyrrolidine hydrochloride: Contains a chloromethyl group, which affects its reactivity and applications.
Uniqueness
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
(2S)-2-(difluoromethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIHQUJWAQSJNK-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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